molecular formula C₂₈H₅₂N₄O₄S B1146205 erythro-omega-Amino Sphingosine Biotinamide CAS No. 752987-57-8

erythro-omega-Amino Sphingosine Biotinamide

Cat. No. B1146205
CAS RN: 752987-57-8
M. Wt: 540.8
InChI Key:
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Description

“Erythro-omega-Amino Sphingosine Biotinamide” is a biochemical compound used for proteomics research . It contains a biotin moiety linked to the ω-terminal of its fatty-acid chain .


Molecular Structure Analysis

The molecular formula of “erythro-omega-Amino Sphingosine Biotinamide” is C28H52N4O4S . The molecular weight is 540.8 .


Physical And Chemical Properties Analysis

The molecular formula of “erythro-omega-Amino Sphingosine Biotinamide” is C28H52N4O4S, and the molecular weight is 540.8 .

Mechanism of Action

“Erythro-omega-Amino Sphingosine Biotinamide” plays a key role in identifying sphingosine interaction with acidic leucine-rich nuclear phosphoprotein 32 family member A (ANP32A) . It is used in an assay for sphingosine kinase activity using biotinylated sphingosine and streptavidin-coated membranes .

properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[(E,16R,17S)-17-amino-16,18-dihydroxyoctadec-14-enyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H52N4O4S/c29-22(20-33)24(34)16-12-10-8-6-4-2-1-3-5-7-9-11-15-19-30-26(35)18-14-13-17-25-27-23(21-37-25)31-28(36)32-27/h12,16,22-25,27,33-34H,1-11,13-15,17-21,29H2,(H,30,35)(H2,31,32,36)/b16-12+/t22-,23-,24+,25-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYQVYZZGZCNEMF-RPRIXWAOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCCCCCCCCCCC=CC(C(CO)N)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H52N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

erythro-omega-Amino Sphingosine Biotinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
erythro-omega-Amino Sphingosine Biotinamide

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